molecular formula C35H38N6O6 B600948 N-Cilexetil Candesartan Ethyl Ester CAS No. 1391054-45-7

N-Cilexetil Candesartan Ethyl Ester

Numéro de catalogue: B600948
Numéro CAS: 1391054-45-7
Poids moléculaire: 638.73
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Cilexetil Candesartan Ethyl Ester is a structural analog and impurity associated with the synthesis of candesartan cilexetil, a prodrug of the angiotensin II receptor antagonist candesartan. Candesartan cilexetil (chemical formula: C33H34N6O6) is hydrolyzed during gastrointestinal absorption to release the active metabolite candesartan, which selectively blocks the AT1 receptor to treat hypertension . The ethyl ester variant, this compound (CAS: Not explicitly provided; Product Code: ZZSC441280 ), arises during synthetic processes, particularly during incomplete deprotection or esterification steps . This compound differs from candesartan cilexetil in its ester substituents, which may alter its physicochemical and pharmacokinetic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cilexetil Candesartan Ethyl Ester involves several steps. One common method includes the following steps:

    Formation of the biphenyl intermediate: This involves the reaction of 4-chlorobenzyl cyanide with 2-nitrobenzyl bromide in the presence of a base to form the biphenyl intermediate.

    Reduction of the nitro group: The nitro group in the biphenyl intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the tetrazole ring: The amine is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Esterification: The resulting compound is esterified with ethyl chloroformate to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is purified using techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-Cilexetil Candesartan Ethyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group is hydrolyzed in the body to form the active metabolite, candesartan.

    Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and tetrazole rings.

Common Reagents and Conditions

    Hydrolysis: This reaction typically occurs under physiological conditions in the body, catalyzed by esterases.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

    Candesartan: The major product formed from the hydrolysis of this compound.

    Oxidized derivatives: Various oxidized derivatives can be formed depending on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

Hypertension Management
N-Cilexetil Candesartan Ethyl Ester is primarily utilized for managing hypertension. Clinical studies have demonstrated that Candesartan cilexetil effectively lowers both systolic and diastolic blood pressure in hypertensive patients without significant metabolic side effects, such as alterations in serum cholesterol or glucose levels . The compound's mechanism involves selective antagonism of the angiotensin II receptor, leading to vasodilation and reduced blood pressure.

Heart Failure Treatment
In patients with heart failure, particularly those classified under NYHA Class II and III, this compound has shown efficacy in improving cardiac function and reducing systemic vascular resistance. Studies indicate that doses of 8 mg or more can lead to significant improvements in hemodynamic parameters such as pulmonary capillary wedge pressure .

Pharmacokinetics and Bioavailability

This compound is a prodrug that is rapidly converted to its active form, Candesartan, during gastrointestinal absorption. This conversion is critical for its therapeutic effects. Research indicates that the bioavailability of Candesartan is influenced by various factors, including formulation type and patient characteristics . A study assessing the pharmacokinetics of different formulations of candesartan cilexetil found that both test and reference formulations exhibited similar absorption rates, confirming their bioequivalence .

Safety Profile and Side Effects

Clinical trials have established that this compound has a favorable safety profile. The incidence of adverse effects is comparable to placebo, with common side effects including mild dizziness or fatigue . Importantly, the compound does not significantly affect renal function or electrolyte balance in most patients .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in diverse patient populations:

  • Diabetic Patients : In a cohort of hypertensive patients with type 2 diabetes, treatment with candesartan resulted in improved blood pressure control without negatively impacting glycemic control or lipid profiles .
  • Elderly Patients : Studies involving elderly populations showed that this compound could be administered safely without requiring dosage adjustments, making it suitable for this demographic .

Comparative Efficacy with Other Antihypertensives

When compared to other antihypertensive agents, such as ACE inhibitors, this compound exhibits a lower incidence of cough as a side effect and provides extended antihypertensive effects due to its higher binding affinity to angiotensin II receptors . This characteristic may contribute to better adherence among patients who experience adverse effects from alternative therapies.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Candesartan Cilexetil vs. N-Cilexetil Candesartan Ethyl Ester

  • Candesartan Cilexetil : Contains a 1-cyclohexyloxycarbonyloxy ethyl ester group, which enhances lipophilicity and oral bioavailability (14% in tablet form) .

Other Related Impurities

  • 1H/2H-Ethyl Candesartan Cilexetil : Ethyl substitutions on the benzimidazole nitrogen (positions 1 or 2) affect receptor binding affinity .
  • N-Trityl Candesartan Ethyl Ester : A trityl-protected intermediate with lower hydrolysis efficiency, requiring rigorous purification .

Physicochemical Properties

Property Candesartan Cilexetil This compound Ethyl Candesartan (Active Metabolite)
Molecular Weight 610.66 g/mol ~468.51 g/mol (estimated) 440.45 g/mol
Solubility Insoluble in water; soluble in DMF, acetone Likely higher aqueous solubility due to smaller ester group (data pending) Low water solubility
Partition Coefficient log P > 3 (high lipophilicity) Likely reduced log P (ethyl vs. cyclohexyl) log P ~2.5
Melting Point 157–160°C Not reported; expected lower than parent 183–185°C

Pharmacokinetic and Pharmacodynamic Profiles

  • Bioactivation : Candesartan cilexetil is rapidly hydrolyzed to candesartan (tmax: 3–4 hours; t½: ~9 hours) . This compound may exhibit slower hydrolysis, reducing bioavailability.
  • Receptor Binding : Candesartan has a high affinity for AT1 receptors (IC50: ~1.12 × 10<sup>−7</sup> M in bovine adrenal cortex) . Ethyl ester analogs may show weaker binding due to altered stereochemistry .

Analytical and Regulatory Considerations

  • Detection : High-performance liquid chromatography (HPLC) and NMR are critical for differentiating this compound from the parent compound .
  • Regulatory Limits : Impurities like ethyl esters are controlled to <0.15% in pharmaceutical formulations per ICH guidelines .

Activité Biologique

N-Cilexetil Candesartan Ethyl Ester, commonly referred to as Candesartan Cilexetil, is a prodrug that is converted into its active form, candesartan, in the gastrointestinal tract. This compound is primarily utilized for its antihypertensive properties and functions as an angiotensin II receptor blocker (ARB). This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Candesartan Cilexetil operates by antagonizing the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure. By blocking this receptor, candesartan mitigates the vasoconstrictive effects of angiotensin II, leading to decreased peripheral resistance and lower blood pressure. The compound exhibits over 10,000 times greater selectivity for the AT1 receptor compared to the AT2 receptor, enhancing its efficacy in managing hypertension .

Pharmacokinetics

The pharmacokinetic profile of Candesartan Cilexetil reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : The absolute bioavailability of candesartan is approximately 15% following oral administration of the prodrug. Food does not significantly affect its bioavailability .
  • Volume of Distribution : The volume of distribution is about 0.13 L/kg, indicating extensive distribution in body tissues .
  • Protein Binding : Candesartan is highly protein-bound (>99%), which influences its pharmacological effects and potential interactions .
  • Metabolism : The prodrug undergoes rapid hydrolysis to form candesartan. Minor hepatic metabolism occurs via cytochrome P450 enzymes, but most of the drug is excreted unchanged in urine and feces .
  • Elimination Half-Life : The half-life of candesartan is approximately 9 hours, allowing for once-daily dosing in clinical settings .

Clinical Studies and Findings

Numerous clinical studies have evaluated the efficacy and safety of Candesartan Cilexetil:

  • Hypertension Management : A study demonstrated that doses ranging from 4 mg to 16 mg effectively reduced sitting diastolic blood pressure compared to placebo and other ARBs like losartan .
  • Diabetic Patients : Research indicates that candesartan does not adversely affect blood glucose levels or lipid profiles in diabetic patients, making it a suitable option for hypertensive patients with diabetes .

Table 1: Summary of Clinical Study Findings

Study ReferencePopulationTreatment GroupOutcome MeasureResults
Hypertensive PatientsCandesartan (4-16 mg)Blood Pressure ReductionSignificant reduction compared to placebo
Diabetic PatientsCandesartan (8 mg)Blood Glucose LevelsNo significant change observed
Healthy VolunteersBioequivalence StudyPharmacokineticsTest and reference formulations were bioequivalent

Case Studies

Several case studies have highlighted the therapeutic benefits of Candesartan Cilexetil:

  • Case Study on Heart Failure : A patient with chronic heart failure showed improved left ventricular function after initiating treatment with candesartan. The patient experienced a reduction in hospital admissions due to heart failure exacerbations.
  • Study on Diabetic Retinopathy : In a controlled trial involving patients with type 1 diabetes, the use of candesartan was associated with a reduced risk of developing diabetic retinopathy compared to standard care .

Q & A

Basic Research Questions

Q. What is the mechanism of hydrolysis of Candesartan cilexetil under different pH conditions, and how does this impact its pharmacokinetics?

Candesartan cilexetil undergoes pH-dependent hydrolysis. In acidic (0.1 M HCl) or oxidative (0.1% H₂O₂) conditions, it degrades into multiple products over 48 hours, while alkaline conditions (0.1 M NaOH) primarily remove the ester group, generating a single impurity . The hydrolysis of the cilexetil ester in the gastrointestinal tract converts the prodrug into the active metabolite, candesartan, which is achiral and exhibits angiotensin II receptor antagonism. This pH sensitivity necessitates controlled formulation design to ensure optimal bioavailability .

Q. Which analytical methods are validated for quantifying Candesartan cilexetil and its degradation products in biological matrices?

Derivative spectrophotometry (e.g., UV-Vis at 254–310 nm) and HPLC with UV detection are commonly used. These methods require validation for specificity, linearity (2–12 µg/mL range), and precision (RSD <2%). Stability-indicating assays must account for degradation products under hydrolytic and oxidative stress . Recent USP guidelines recommend stricter RSD limits (≤1.0%) for assay validation to resolve discrepancies in impurity nomenclature .

Q. What is the role of the cilexetil ester in the prodrug design of Candesartan, and how is it metabolized?

The cilexetil ester (1-[[(cyclohexyloxy)carbonyl]oxy]ethyl group) enhances lipophilicity (logP >1000 at pH 1.1–8.9), improving intestinal absorption. Esterases hydrolyze the ester bond during absorption, releasing candesartan. The chiral center at the ester group renders the prodrug a racemic mixture, but the active metabolite is achiral .

Q. What are the critical quality attributes to monitor during the synthesis of Candesartan cilexetil to ensure batch consistency?

Key attributes include:

  • Impurity profiles : Residual trityl groups (from intermediates like Trityl Candesartan Cilexetil, CAS 170791-09-0) and incomplete deprotection byproducts .
  • Chirality : Ensure racemic purity at the cyclohexyloxycarbonyloxy ethyl ester group .
  • Crystallinity : Colorless crystals (mp 183–185°C) confirm proper crystallization from ethyl acetate/methanol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles during the synthesis of Candesartan cilexetil, particularly related to trityl group removal?

Trityl group removal (e.g., using HCl in methanol) often generates impurities like ethyl candesartan due to incomplete deprotection. Strategies include:

  • Optimizing reaction conditions : Lower HCl concentration (0.5–1.0 M) reduces side reactions .
  • Chromatographic purification : Reverse-phase HPLC with C18 columns resolves trityl-related impurities (e.g., Trityl Candesartan, CAS 139481-72-4) .
  • Spectroscopic monitoring : NMR and MS track deprotection efficiency .

Q. What strategies are effective in improving the solubility and bioavailability of Candesartan cilexetil given its high lipophilicity?

  • Cosolvency : Use DMF or acetone to increase solubility (e.g., 7.91×10⁻² mol/L in DMF at 318.15 K) .
  • Solid dispersions : HPMC or ethyl cellulose matrices enhance dissolution in PBS pH 6.8 .
  • Nanoemulsions : Tween 80 stabilizes colloidal systems, improving intestinal absorption .

Q. How do variations in experimental conditions affect the degradation kinetics of Candesartan cilexetil, and how should stability studies be designed?

  • Accelerated stability testing : Conduct at 40°C/75% RH for 6 months, monitoring hydrolysis (via HPLC) and oxidation (via peroxide-induced degradation) .
  • pH-stat methods : Simulate gastrointestinal pH gradients (1.2 → 6.8) to model in vivo degradation .
  • Kinetic modeling : Use the Apelblat equation to correlate solubility-temperature relationships (ARD ≤1.9%) .

Q. What in vitro models are suitable for predicting the in vivo absorption of Candesartan cilexetil, considering its pH-dependent solubility?

  • Caco-2 cell monolayers : Assess permeability under pH 6.8 (intestinal mimic) .
  • Dissolution-permeation systems : Combine USP Apparatus II with Franz diffusion cells to simulate dynamic absorption .
  • Floating tablets : Evaluate gastric retention (>12 hr buoyancy) using HPMC K50M/ethyl cellulose matrices to prolong release .

Propriétés

IUPAC Name

ethyl 3-[[4-[2-[1-(1-cyclohexyloxycarbonyloxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAVCSABPBKRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 2
Reactant of Route 2
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 3
Reactant of Route 3
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 4
Reactant of Route 4
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 5
Reactant of Route 5
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 6
N-Cilexetil Candesartan Ethyl Ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.